molecular formula C19H25N3O2S3 B1662617 LU AA33810 CAS No. 304008-29-5

LU AA33810

Numéro de catalogue: B1662617
Numéro CAS: 304008-29-5
Poids moléculaire: 423.6 g/mol
Clé InChI: UWSBTSAJZMIHBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide est un composé développé par Lundbeck, qui agit comme un antagoniste puissant et hautement sélectif du récepteur Y5 de la neuropeptide Y. Il a une valeur de Ki de 1,5 nanomolaire et présente une sélectivité environ 3300 fois supérieure par rapport aux récepteurs Y1, Y2 et Y4 apparentés . Ce composé a montré des résultats prometteurs dans des études animales, produisant des effets anorexiques, antidépresseurs et anxiolytiques .

Applications De Recherche Scientifique

Antidepressant-Like Effects

Overview of Findings:
Research has demonstrated that Lu AA33810 exhibits significant antidepressant-like activity in animal models. A study involving rats subjected to chronic mild stress revealed that administration of this compound at a dose of 10 mg/kg resulted in decreased immobility times during the forced swim test (FST), a common measure for depressive behavior . This effect was linked to the compound's ability to influence brain-derived neurotrophic factor (BDNF) expression, suggesting a mechanism that may involve neuroplasticity .

Mechanisms of Action:

  • Noradrenergic Pathway: The antidepressant effects of this compound appear to be mediated primarily through noradrenergic pathways rather than serotonergic ones .
  • Inhibition of Astrocyte Degeneration: The compound also demonstrated protective effects against astrocyte degeneration in the medial prefrontal cortex (mPFC), which is crucial for mood regulation .
  • Signaling Pathways: Inhibitors of MAPK/ERK and PI3K signaling pathways were shown to significantly reduce the anti-immobility effects of this compound, indicating these pathways may play a role in its antidepressant efficacy .

Anxiolytic Properties

This compound has also been studied for its anxiolytic effects. In various tests, including social interaction assessments, the compound exhibited significant reductions in anxiety-like behaviors, further supporting its potential as a therapeutic agent for anxiety disorders .

Implications for Post-Traumatic Stress Disorder (PTSD)

Given its effects on neuropeptide Y receptors, this compound is being investigated for its applications in PTSD treatment. Neuropeptide Y is known to modulate stress responses, and antagonism at the Y5 receptor may help alleviate symptoms associated with PTSD by reducing hyperarousal and anxiety .

Case Studies and Research Data

StudyModelDoseKey Findings
Walker et al. (2009)Rat Chronic Mild Stress10 mg/kgReduced immobility in FST; increased BDNF levels
Schmidt et al. (2016)Glial Ablation Model10 mg/kgPrevented astrocyte degeneration; noradrenergic pathway involvement
Packiarajan et al. (2011)Social Interaction TestVariableDemonstrated anxiolytic-like effects

Future Research Directions

Further studies are needed to elucidate the full range of pharmacological effects of this compound and its potential interactions with other neurotransmitter systems. Investigating long-term effects and clinical applicability in human subjects will be critical for establishing its role in psychiatric treatment protocols.

Mécanisme D'action

N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide exerce ses effets en se liant sélectivement et en antagonisant le récepteur Y5 de la neuropeptide Y. Ce récepteur est impliqué dans la régulation du comportement alimentaire, de l’anxiété et de la dépression. En bloquant le récepteur, N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide réduit l’activité de la neuropeptide Y, ce qui entraîne une diminution de l’apport alimentaire et des effets anxiolytiques et antidépresseurs . Le mécanisme d’action du composé implique l’inhibition des voies de signalisation MAPK/ERK et PI3K, qui sont associées à ses effets antidépresseurs .

Analyse Biochimique

Biochemical Properties

LU AA33810 functions primarily as a neuropeptide Y Y5 receptor antagonist. It binds to the Y5 receptor with high affinity (K_i = 1.5 nM) and displays significant selectivity over other neuropeptide Y receptor subtypes, such as Y1, Y2, and Y4 . The compound antagonizes neuropeptide Y-evoked cyclic adenosine monophosphate (cAMP) and calcium mobilization in vitro, indicating its role in modulating intracellular signaling pathways . This compound also interacts with serotonin receptors, specifically 5-HT2B and 5-HT1A, albeit with lower affinity (K_i values of 247 nM and 478 nM, respectively) .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress sensitivity and anxiety. In rat models, the compound attenuates increases in plasma adrenocorticotropic hormone (ACTH) and corticosterone levels induced by stress . Additionally, this compound produces anxiolytic-like effects in social interaction tests and antidepressant-like effects in forced swim tests . These effects suggest that this compound modulates cell signaling pathways involved in stress response and emotional regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the neuropeptide Y Y5 receptor. By binding to this receptor, this compound inhibits neuropeptide Y-induced activation of cAMP and calcium signaling pathways . This inhibition likely contributes to the compound’s anxiolytic and antidepressant-like effects observed in animal models . Additionally, this compound’s interaction with serotonin receptors may further modulate neurotransmitter release and receptor activity, enhancing its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Chronic dosing of the compound in rat models has shown consistent anxiolytic and antidepressant-like effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Sprague-Dawley rats, doses ranging from 3 to 30 mg/kg administered orally produced significant anxiolytic-like effects . Higher doses, such as 30 mg/kg, were effective in attenuating stress-induced increases in plasma ACTH and corticosterone levels . Chronic dosing at 10 mg/kg/day intraperitoneally also produced antidepressant-like effects in the forced swim test

Metabolic Pathways

This compound is involved in metabolic pathways related to neuropeptide Y signaling. By antagonizing the Y5 receptor, the compound modulates the downstream effects of neuropeptide Y, including cAMP and calcium signaling . Additionally, this compound’s interaction with serotonin receptors may influence serotonin metabolism and neurotransmitter release

Transport and Distribution

This compound is transported and distributed within cells and tissues, with significant brain exposure observed in animal models The compound’s ability to cross the blood-brain barrier and achieve effective concentrations in the brain is crucial for its pharmacological effects

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, such as the neuropeptide Y Y5 receptor. By binding to these receptors, the compound exerts its effects on intracellular signaling pathways

Méthodes De Préparation

La voie de synthèse de N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide implique les étapes suivantes :

    Matériaux de départ : La synthèse commence par la préparation de la trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexylméthylamine.

    Conditions de réaction : L’intermédiaire clé est ensuite mis en réaction avec du chlorure de méthanesulfonyle en conditions basiques pour donner le produit final, N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide.

    Production industrielle : La production industrielle de N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide suit des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide a plusieurs applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide est unique en raison de sa haute sélectivité pour le récepteur Y5 de la neuropeptide Y. Les composés similaires comprennent :

N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide se distingue par sa haute sélectivité et sa puissance pour le récepteur Y5 de la neuropeptide Y, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

LU AA33810 is a highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor, with significant implications for the treatment of mood disorders. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant studies that highlight its potential therapeutic applications.

  • Chemical Name: N-[[trans-4-[(4,5-Dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
  • CAS Number: 304008-29-5
  • Purity: ≥98%
  • Ki for Y5 Receptor: 1.5 nM (in vitro)
  • Selectivity: Displays ≥3300-fold affinity for Y5 over Y1, Y2, and Y4 receptors; also binds to human 5-HT2B and 5-HT1A receptors with Ki values of 247 nM and 478 nM, respectively .

This compound's primary mechanism involves the antagonism of the NPY Y5 receptor, which is implicated in various neurobiological processes related to mood regulation. The compound has been shown to cross the blood-brain barrier effectively, allowing it to exert its effects centrally after both oral and peripheral administration .

Signaling Pathways

Research indicates that the antidepressant-like effects of this compound are mediated through several signaling pathways:

  • MAPK/ERK Pathway: Inhibition of this pathway significantly reduces the anti-immobility effect in behavioral tests .
  • PI3K Pathway: Similar to MAPK/ERK, this pathway also plays a crucial role in mediating the compound's effects on mood .

Pharmacological Effects

This compound has demonstrated several key pharmacological effects in preclinical studies:

  • Antidepressant-like Activity:
    • In a chronic mild stress model in rats, this compound administered at a dose of 10 mg/kg showed significant antidepressant-like effects as measured by the Forced Swim Test (FST) .
    • The compound was effective in reversing depressive-like behaviors and preventing degeneration of astrocytes in the prefrontal cortex, indicating a neuroprotective role alongside its antidepressant properties .
  • Anxiolytic Effects:
    • The compound also exhibited anxiolytic-like effects in social interaction tests, suggesting its potential utility in treating anxiety disorders as well .

Study 1: Antidepressant Effects in Chronic Mild Stress Model

In a study by Schmidt et al. (2016), rats subjected to chronic mild stress were treated with this compound. Results showed that:

  • A single intraperitoneal dose of 10 mg/kg significantly reduced immobility time in the FST.
  • The treatment was associated with increased levels of brain-derived neurotrophic factor (BDNF), a key player in mood regulation .

Study 2: Neuroprotective Effects

Another investigation focused on this compound's neuroprotective effects against astrocytic degeneration induced by gliotoxin L-AAA. Findings included:

  • Prevention of astrocyte degeneration in the medial prefrontal cortex.
  • Enhanced behavioral outcomes in models simulating depression due to glial cell loss .

Summary Table of Biological Activities

Activity Effect Model Dose
Antidepressant-likeReduced immobility timeChronic mild stress model10 mg/kg i.p.
AnxiolyticIncreased social interactionSocial interaction testNot specified
NeuroprotectionPrevented astrocytic degenerationGliotoxin-induced modelNot specified

Propriétés

IUPAC Name

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSBTSAJZMIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028445
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304008-29-5
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LU AA33810
Reactant of Route 2
Reactant of Route 2
LU AA33810
Reactant of Route 3
Reactant of Route 3
LU AA33810
Reactant of Route 4
LU AA33810
Reactant of Route 5
LU AA33810
Reactant of Route 6
LU AA33810

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.